1,3-Bis(4-chlorophenoxy)propan-2-ol
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Overview
Description
1,3-Bis(4-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14Cl2O3 and a molecular weight of 313.183 g/mol . This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a propan-2-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-chlorophenoxy)propan-2-ol can be synthesized through the nucleophilic substitution reaction of 4-chlorophenol with epichlorohydrin . The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, allowing it to attack the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenoxy)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or other halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1,3-Bis(4-chlorophenoxy)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-chlorophenoxy)propan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s antileishmanial activity is linked to its interference with the metabolic pathways of the Leishmania parasite, leading to reduced parasite viability .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of chlorophenoxy groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of chlorophenoxy groups.
1,3-Bis(aryloxy)propan-2-amines: Similar backbone but with amine groups.
Uniqueness
1,3-Bis(4-chlorophenoxy)propan-2-ol is unique due to its specific chlorophenoxy groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
CAS No. |
57641-48-2 |
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Molecular Formula |
C15H14Cl2O3 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H14Cl2O3/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 |
InChI Key |
UZKMXACRVHXSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(COC2=CC=C(C=C2)Cl)O)Cl |
Origin of Product |
United States |
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